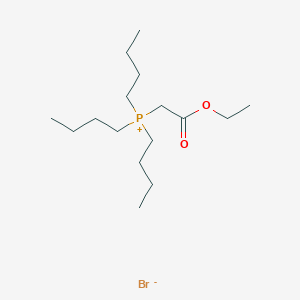
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride is a chemical compound with the molecular formula C12H13FN4·HCl It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a fluorobenzyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-2,5,6-triamine and 4-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. A base, such as potassium carbonate, is used to facilitate the reaction.
Procedure: Pyridine-2,5,6-triamine is dissolved in DMF, and 4-fluorobenzyl chloride is added dropwise. The mixture is heated under reflux for several hours.
Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to improve efficiency and yield.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are used to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorobenzyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms.
Complex Formation: The compound can form complexes with metal ions, which may be useful in catalysis and materials science.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Substitution Reactions: Products with different substituents on the benzyl group.
Oxidation: Oxidized derivatives with altered nitrogen oxidation states.
Reduction: Reduced derivatives with different hydrogenation levels.
Aplicaciones Científicas De Investigación
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.
Catalysis: It can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of the catalysts.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, leading to:
Inhibition or Activation: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.
Binding to DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
N6-(4-fluorobenzyl)pyridine-2,3,6-triamine: A closely related compound with similar structural features.
2-fluoropyridine: A simpler fluorinated pyridine derivative.
4-fluorobenzylamine: A compound with a similar fluorobenzyl group but different core structure.
Uniqueness
N2-(4-fluorobenzyl)pyridine-2,5,6-triamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring and the presence of the fluorobenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C12H14ClFN4 |
|---|---|
Peso molecular |
268.72 g/mol |
Nombre IUPAC |
6-N-[(4-fluorophenyl)methyl]pyridine-2,3,6-triamine;hydrochloride |
InChI |
InChI=1S/C12H13FN4.ClH/c13-9-3-1-8(2-4-9)7-16-11-6-5-10(14)12(15)17-11;/h1-6H,7,14H2,(H3,15,16,17);1H |
Clave InChI |
AIDBSDDTPIAOSD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC2=NC(=C(C=C2)N)N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


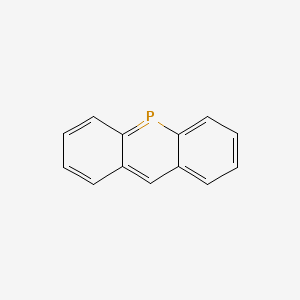
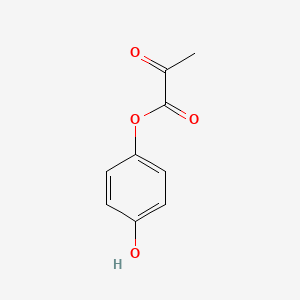
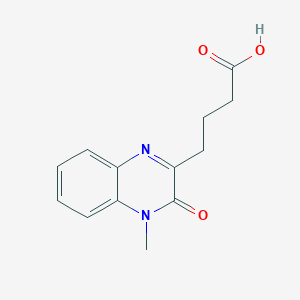
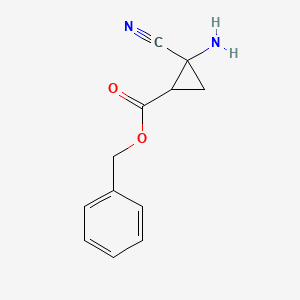

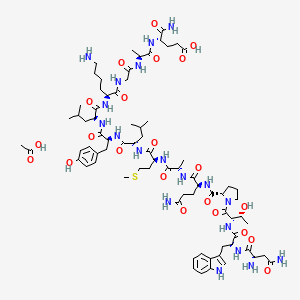
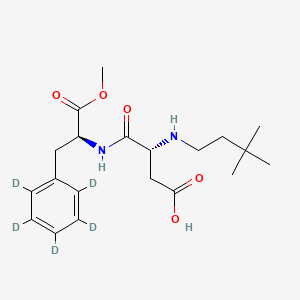
![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
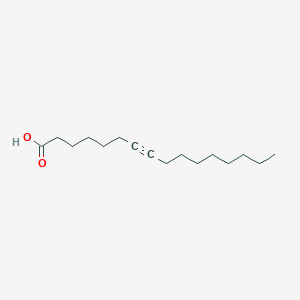
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)


